1-(3,5-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(3,5-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H15N7O and its molecular weight is 333.355. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research demonstrates that polyheterocycles containing oxadiazoles and triazole rings, like 3-(3,5-Dimethylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine, exhibit significant antibacterial properties. The study involved synthesizing novel compounds with the mentioned structure and evaluating their in vitro antibacterial activity. Most compounds showed promising results, indicating the potential of such structures in developing antibacterial drugs (Hu et al., 2005).
Antimicrobial Properties
Another study focused on synthesizing a series of compounds starting from isonicotinic acid hydrazide and evaluating their antimicrobial activities. The findings revealed that the compounds, including those with the oxadiazole and triazole moieties, exhibited good to moderate antimicrobial activity against various strains, highlighting their potential in antimicrobial treatment (Bayrak et al., 2009).
Anticancer Evaluation
A noteworthy study in the realm of cancer research involved synthesizing and evaluating the anticancer activity of a series of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and their Mannich bases. The study revealed that many of these compounds, including the oxadiazole and triazole derivatives, exhibited significant cytotoxicity against various cancer cell lines, with some showing more potent activity than standard drugs (Abdo & Kamel, 2015).
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-10-7-11(2)9-13(8-10)24-15(18)14(21-23-24)17-20-16(22-25-17)12-3-5-19-6-4-12/h3-9H,18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAWJHMVAKDXTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.